5-p-Tolyl-pent-1-yn-3-one is an organic compound characterized by its unique structure and functional groups. It belongs to the class of enynones, which are compounds containing both alkyne and ketone functionalities. The compound's systematic name reflects its chemical structure, which includes a p-tolyl group (a para-methylphenyl group) attached to a pent-1-yne backbone terminating in a ketone group at the third carbon.
The compound is classified under the category of alkynes due to the presence of a triple bond in its structure. It is also categorized as a ketone because of the carbonyl group (C=O) present in its molecular framework. The International Chemical Identifier (InChI) for 5-p-Tolyl-pent-1-yn-3-one is given as InChI=1S/C13H12O/c1-10(2)13(14)11-8-6-5-7-9-11/h5,7-9H,6H2,1-2H3 and its CAS number is 118584-91-1 .
The synthesis of 5-p-Tolyl-pent-1-yn-3-one typically involves several key reactions, including:
5-p-Tolyl-pent-1-yn-3-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 5-p-Tolyl-pent-1-yn-3-one typically follows standard organic reaction pathways:
These mechanisms underscore the compound's versatility in organic synthesis.
The physical properties of 5-p-Tolyl-pent-1-yn-3-one include:
| Property | Value |
|---|---|
| Molecular Weight | 198.24 g/mol |
| Boiling Point | Approximately 276 °C |
| Density | ~1.0 g/cm³ |
| Flash Point | ~102.6 °C |
| LogP | 2.63 |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its flammability .
5-p-Tolyl-pent-1-yn-3-one has several applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8